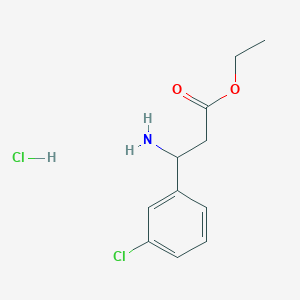
Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride is an organic compound with the molecular formula C11H15Cl2NO2. It is a hydrochloride salt form of ethyl 3-amino-3-(3-chlorophenyl)propanoate. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(3-chlorophenyl)propanoic acid with ethanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with controlled temperature and pressure conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product .
化学反应分析
Types of Reactions
Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用机制
The mechanism of action of ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Ethyl 3-amino-3-(2-chlorophenyl)propanoate
- Ethyl 3-amino-3-(4-chlorophenyl)propanoate
- Ethyl 3-amino-3-(3-bromophenyl)propanoate
Uniqueness
Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 3-position of the phenyl ring can affect the compound’s interaction with molecular targets and its overall pharmacological profile .
生物活性
Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H15ClN2O2 and a molecular weight of 264.15 g/mol. The compound features an ethyl ester of a substituted amino acid with a propanoate chain, an amino group, and a chlorophenyl substituent. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications.
Synthesis
The synthesis of ethyl 3-amino-3-(3-chlorophenyl)propanoate typically involves several steps:
- Condensation Reaction : The starting materials, such as 3-chlorobenzaldehyde and ethyl acetoacetate, undergo condensation in the presence of a base (e.g., sodium ethoxide) to form an intermediate product.
- Reduction : The intermediate is reduced using sodium borohydride to yield the corresponding hydroxy compound.
- Amination : Finally, amination occurs with ammonia or an amine source to produce the target compound.
Pharmacological Potential
This compound exhibits properties that may be beneficial in pharmacological contexts, particularly as a potential precursor for drugs targeting neurological conditions. Its structural similarity to neurotransmitters suggests that it may modulate receptor activities related to mood disorders such as depression and anxiety.
The mechanism of action is believed to involve interactions between the amino group and biological molecules through hydrogen bonding, while the chlorophenyl group may facilitate hydrophobic interactions. These interactions can influence the activity of various enzymes and receptors, leading to diverse biological effects .
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds:
Data Table: Summary of Biological Activities
属性
IUPAC Name |
ethyl 3-amino-3-(3-chlorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNJGODSZUQLJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














